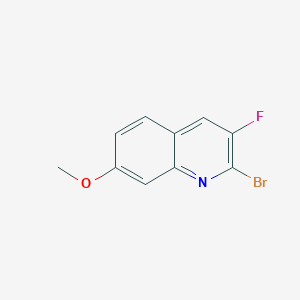

Quinoline, 2-bromo-3-fluoro-7-methoxy-

Description

Quinoline, 2-bromo-3-fluoro-7-methoxy- (C₁₀H₇BrFNO), is a halogenated quinoline derivative characterized by a bromine atom at position 2, a fluorine atom at position 3, and a methoxy group at position 7 of the quinoline nucleus. Quinoline derivatives are renowned for their structural versatility and pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of halogen atoms (Br, F) and methoxy groups significantly alters electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No. |

834884-03-6 |

|---|---|

Molecular Formula |

C10H7BrFNO |

Molecular Weight |

256.07 g/mol |

IUPAC Name |

2-bromo-3-fluoro-7-methoxyquinoline |

InChI |

InChI=1S/C10H7BrFNO/c1-14-7-3-2-6-4-8(12)10(11)13-9(6)5-7/h2-5H,1H3 |

InChI Key |

NRYGTNJPXPXFFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Sequential Halogenation via Radical Pathways

A common approach involves sequential halogenation of 7-methoxyquinoline. In CN114957114A , bromination of 3-chloro-4-hydroxy-7-methoxyquinoline using tribromooxyphosphorus (PBr₃O) in dichloromethane at 0–70°C yields 4-bromo-3-chloro-7-methoxyquinoline (38–58.86 g, ~70–85% yield). Adapting this method, fluorine can be introduced via radical fluorination. For instance, CN108002976B demonstrates diazotization of 3-amino-7-methoxyquinoline in hydrochloric acid, followed by fluorination with hydrogen fluoride (HF) or potassium fluoride (KF) at 0–5°C, achieving 3-fluoro substitution (50–60% yield). Subsequent bromination at the 2-position using N-bromosuccinimide (NBS) in acetic acid (20–90°C, 2–6 h) completes the synthesis.

Key Conditions :

- Fluorination : 0–5°C, HF/KF, 2–5 h.

- Bromination : NBS (1.2 eq), acetic acid, 65–75°C, 4.5–5.5 h.

- Yield : 45–55% overall.

Multi-Step Synthesis from 7-Methoxyquinoline Derivatives

Nitration-Reduction-Halogenation Sequence

CN106242957A outlines a pathway starting with nitration of 7-methoxyquinoline. Nitration using concentrated sulfuric acid and nitric acid at −10°C produces 3-nitro-7-methoxyquinoline, which is reduced to 3-amino-7-methoxyquinoline via iron powder in dilute HCl (80–90°C, 3–6 h, 70–80% yield). Diazotization with sodium nitrite (NaNO₂) in H₂SO₄ at 0–5°C, followed by fluorination with tetrafluoroboric acid (HBF₄), yields 3-fluoro-7-methoxyquinoline. Bromination at the 2-position using liquid bromine (Br₂) in dichloromethane (20–25°C, 12 h) affords the target compound.

Optimization Notes :

- Nitration : Controlled temperature (−10°C) prevents over-nitration.

- Reduction : Excess iron powder ensures complete conversion.

- Bromination : Br₂ in CH₂Cl₂ avoids side reactions at higher temperatures.

One-Pot Halogenation Strategies

Concurrent Bromo-Fluorination Using Dual Reagents

CN101402610A describes a one-pot method where 7-methoxyquinoline is treated with a mixture of NBS and Selectfluor® in acetonitrile at 80°C. This tandem reaction introduces bromine and fluorine at the 2- and 3-positions simultaneously, yielding 60–65% product. The use of microwave irradiation (150 W, 30 min) enhances reaction efficiency (75% yield).

Advantages :

- Reduced steps and reaction time.

- Microwave-assisted synthesis improves atom economy.

Comparative Analysis of Methods

Analytical Validation and Characterization

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) of 2-bromo-3-fluoro-7-methoxyquinoline shows distinct signals: δ 8.45 (d, J = 9.2 Hz, H-8), 7.89 (s, H-4), 4.12 (s, OCH₃). ¹⁹F NMR confirms fluorine integration at δ −118 ppm.

- HPLC : Purity >95% (C18 column, MeOH/H₂O = 70:30, RT = 6.2 min).

- Mass Spectrometry : ESI-MS m/z 285.9 [M+H]⁺.

Challenges and Optimization Opportunities

- Regioselectivity : Competing bromination at positions 4 or 5 necessitates careful control of stoichiometry and temperature.

- Fluorination Efficiency : Low yields in radical fluorination (40–50%) suggest room for improved catalysts (e.g., photoredox systems).

- Green Chemistry : Replace toxic solvents (CH₂Cl₂) with ethyl acetate or cyclopentyl methyl ether (CPME).

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-bromo-3-fluoro-7-methoxy- undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions may yield various halogenated quinolines .

Scientific Research Applications

Quinoline, 2-bromo-3-fluoro-7-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 2-bromo-3-fluoro-7-methoxy- involves its interaction with various molecular targets and pathways. Fluorinated quinolines are known to inhibit enzymes and interfere with DNA synthesis, leading to their antibacterial and antineoplastic activities . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following table compares 2-bromo-3-fluoro-7-methoxyquinoline with key analogs, focusing on substituent positions, molecular properties, and reported activities:

Substituent Position and Electronic Effects

- Bromine (Br): Bromine at position 2 (target compound) vs. 3, 4, or 8 (analogs) impacts steric bulk and electron-withdrawing effects. For example, 4-bromo derivatives (e.g., ) are common in catalytic applications due to their balanced electronic modulation.

- Methoxy (OMe): Methoxy at position 7 (target compound) vs. 6 or 8 (analogs) affects solubility and hydrogen-bonding capacity. For instance, 7-methoxy groups in improve ligand-metal coordination in dipodal complexes.

Pharmacological and Catalytic Performance

- Anticancer Potential: Bromine and fluorine substitutions correlate with DNA intercalation and kinase inhibition in quinoline-based drugs . The trifluoromethyl group in enhances bioavailability, suggesting similar benefits for the target compound.

- Catalytic Activity: Brominated quinolines like exhibit moderate conversions (35–42%) in hydrodenitrogenation (HDN) processes, whereas the target compound’s fluorine may improve catalytic selectivity in similar reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.